Imidocarb dihydrochloride monohydrate is an organic compound primarily utilized as an antiprotozoal agent in veterinary medicine. It is particularly effective against infections caused by protozoan parasites such as Babesia bovis. The compound is classified under n-phenylureas, which are characterized by a phenyl group linked to a nitrogen atom of a urea group. Its chemical formula is , and it has a molar mass of approximately 439.34 g/mol .
The synthesis of imidocarb involves several steps, typically starting from nitrobenzoic acid. The process can be summarized as follows:
The purity of the final product can exceed 99%, with stable yields above 71% .
Imidocarb dihydrochloride monohydrate has a complex molecular structure characterized by multiple functional groups. The structural formula can be represented as follows:
The molecular structure can be visualized through its SMILES notation: Nc1cccc(c1)C(=O)N(C(=O)N)c2ncnc(c2)C(=O)N.
Imidocarb participates in various chemical reactions typical of urea derivatives. Key reactions include:
Imidocarb exerts its pharmacological effects primarily through inhibition of protozoan parasites' metabolic pathways. Its mechanism involves:
The effective concentration (IC50) against Babesia bovis has been reported at approximately 87 µg/mL .
Imidocarb dihydrochloride monohydrate finds significant applications in veterinary medicine:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8